N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
Description
N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a tetrahydrothiophene (thiolane) ring substituted with a 2-hydroxyethoxy moiety at the N2 position.
Properties
IUPAC Name |
N-benzyl-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-7-8-22-16(6-9-23-12-16)11-18-15(21)14(20)17-10-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGZZQLOKDAYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxalamide core and the introduction of the benzyl and tetrahydrothiophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxalamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide and analogous compounds:
Key Comparative Insights
The 2-hydroxyethoxy side chain enhances water solubility compared to lipophilic tert-butyl esters (e.g., tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate) . In contrast, N1,N2-bis(3-chloroazetidinyl)oxalamide (Compound 4) exhibits high crystallinity and β-lactam-like reactivity due to its azetidinone rings, which are absent in the target compound .
Spectroscopic Differentiation
- The 1H NMR of the target compound’s benzyl group would resemble δ 7.44–7.29 (as in Compound 14), but the tetrahydrothiophene protons would appear as distinct multiplets (e.g., δ 3.4–4.3 for CH2 and NH2 groups, similar to Compound 2 ).
- The absence of a methoxy signal (δ ~3.83 ppm) distinguishes it from Compound 14 .
Functional Group Compatibility
- Unlike Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3), which undergoes hydrazine-mediated hydrolysis, the target compound’s oxalamide core is more stable under basic conditions but may undergo hydrolysis under strong acidic or enzymatic conditions .
Safety and Handling
- While safety data for the target compound are unavailable, analogs like N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide recommend precautions against heat and ignition sources (P210), suggesting similar handling requirements .
Research Implications
The structural versatility of oxalamide derivatives enables tailored applications:
- Drug Discovery : The target compound’s hydroxyethoxy and tetrahydrothiophene motifs may improve blood-brain barrier penetration compared to purely aromatic analogs .
- Material Science : Polyether-like chains (as in ) or sulfur-containing rings could enhance polymer compatibility or catalytic activity.
Biological Activity
N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Compound Overview
- Molecular Formula : C₁₂H₁₇N₃O₅S
- Molecular Weight : 315.34 g/mol
- CAS Number : 2319848-74-1
This compound is primarily utilized in scientific research and is not intended for human or veterinary use. Its unique structure includes a tetrahydrothiophene ring, which contributes to its biological activity.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
- Protein-Ligand Interactions : It interacts with various proteins, influencing cellular signaling pathways.
- Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative effects on mammalian cells, potentially through mechanisms similar to those observed in other oxalamide derivatives.
Synthesis and Preparation
The synthesis of this compound involves multiple steps, including the formation of the oxalamide moiety through reactions involving oxalyl chloride and an appropriate amine. The compound can undergo various chemical reactions such as oxidation and reduction, which may further enhance its biological properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-benzyl-N2-(isoxazol-3-yl)oxalamide | Isoxazole ring addition | Enhanced enzyme inhibition |
| N1-benzyl-N2-(3-(trifluoromethyl)phenyl)oxalamide | Trifluoromethyl group | Improved lipophilicity and stability |
These comparisons highlight how variations in chemical structure can influence biological activity and pharmacokinetic properties.
Case Studies and Research Findings
Research has demonstrated the potential therapeutic applications of oxalamides, including:
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting topoisomerase II enzymes .
- Inflammatory Response Modulation : Some derivatives have been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting a role in anti-inflammatory therapies .
- Neuroprotective Effects : Preliminary findings indicate that certain oxalamides may offer neuroprotective benefits by modulating neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
